molecular formula C38H76O2 B1580752 Stearyl arachidate CAS No. 22432-79-7

Stearyl arachidate

Cat. No. B1580752
CAS RN: 22432-79-7
M. Wt: 565 g/mol
InChI Key: XPRSWAIUFMEQLF-UHFFFAOYSA-N
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Description

Stearyl arachidate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a waxy substance that occurs naturally in coconut oil and arachidic acid.


Synthesis Analysis

This compound is synthesized by esterification of arachidic acid with stearyl alcohol . The reaction usually takes place in the presence of an acid catalyst, such as sulfuric acid .


Molecular Structure Analysis

The molecular weight of this compound is 565.01 . Its molecular formula is C38H76O2 . The SMILES string representation of its structure is CCCCCCCCCCCCCCCCCCCC(OCCCCCCCCCCCCCCCCCC)=O .


Physical And Chemical Properties Analysis

This compound is a white or pale yellow waxy solid at room temperature . It is insoluble in water but soluble in organic solvents . Its melting point ranges from 50°C to 58°C .

Scientific Research Applications

Pharmacological Applications

  • Antileukemic Therapy : Stearyl arachidate has been studied for its potential in the treatment of leukemia. One research focused on the pharmacology of a derivative, 1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate, in patients with hematological malignancies. This study highlights its prolonged maintenance of plasma drug levels and a mild antineoplastic effect in patients with hematological malignancies (Ueda et al., 1994).

  • Liposomal Formulations for Antileukemic Therapy : Research into lipophilic 1-β-d-arabinofuranosyl cytosine derivatives, including studies on AraC-5′-(n-stearyl phosphate) for oral and parenteral antileukemic therapy, has shown potential in the treatment of leukemia. However, there are limitations due to hemolytic toxicity (Schwendener & Schott, 2005).

  • Role in Inflammation and Pain Management : The role of this compound in the context of arachidonic acid metabolism, which is critical in inflammation and pain, has been explored. Studies suggest that targeting multiple pathways in the arachidonic acid cascade can be beneficial in treating inflammation and pain (Hwang et al., 2013).

Liposome Research

  • Antitumor Activity in Liposome Research : The antitumor activity of 1-beta-D-arabinofuranosylcytosine (ara-C) entrapped in liposomes of different sizes and net surface charges, including those with stearylamine, has been studied for its effectiveness in inhibiting the growth of mouse leukemia L1210 cells. This research provides insights into the potential of this compound in cancer treatment (Rustum et al., 1979).

Mechanism of Action

Target of Action

Stearyl arachidate, also known as Octadecyl icosanoate, is a biochemical reagent It can be used as a substrate for enzymes like lipases, aiding in the study of their activity and function.

Mode of Action

As a substrate for enzymes like lipases, it may interact with these enzymes and undergo enzymatic reactions

Biochemical Pathways

Given its potential role as a substrate for lipases, it might be involved in lipid metabolism pathways

Result of Action

As a biochemical reagent , it is primarily used for research purposes. The specific results of its action would depend on the context of the research experiment it is used in.

Biochemical Analysis

Biochemical Properties

Stearyl arachidate plays a significant role in biochemical reactions due to its ester functional group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be hydrolyzed by esterases, which are enzymes that catalyze the cleavage of ester bonds . This interaction is crucial for understanding the metabolic pathways and the role of this compound in cellular processes. Additionally, this compound can interact with lipid-binding proteins, influencing lipid metabolism and transport within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid composition . It also impacts cell signaling pathways by interacting with membrane-bound receptors and enzymes, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to lipid-binding proteins and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific enzymes involved in lipid metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is generally stable when stored at -20°C, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular lipid composition and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in lipid metabolism and cellular responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as lipid accumulation and disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid metabolism. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds . These interactions affect the metabolic flux and levels of metabolites within cells. This compound can also influence the synthesis and degradation of other lipids, thereby modulating overall lipid homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid-binding proteins and transporters. These interactions facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biological activity and function, as it may accumulate in certain tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or lipid droplets, where it exerts its effects on lipid metabolism and cellular function . The localization of this compound can also impact its activity, as it may interact with different biomolecules depending on its subcellular distribution .

properties

IUPAC Name

octadecyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRSWAIUFMEQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066797
Record name Stearyl arachidate
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Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Eicosanoic acid, octadecyl ester
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CAS RN

22432-79-7
Record name Eicosanoic acid, octadecyl ester
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Record name Stearyl arachidate
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Record name Eicosanoic acid, octadecyl ester
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Record name Stearyl arachidate
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Record name Octadecyl icosanoate
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Record name STEARYL ARACHIDATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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